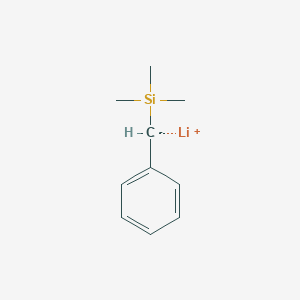

Lithium phenyl(trimethylsilyl)methanide

Description

Contextualization within Silyl-Stabilized Carbanion Systems

Lithium phenyl(trimethylsilyl)methanide is a canonical example of an α-silyl carbanion, a class of compounds where a carbanionic carbon is directly attached to a silicon atom. The presence of the silicon atom significantly influences the stability and reactivity of the adjacent negative charge. This stabilization, often referred to as the "alpha-silicon effect," arises from negative hyperconjugation. wikipedia.org In this electronic interaction, the filled p-orbital of the carbanion overlaps with the vacant, low-lying σ* (antibonding) orbital of the adjacent carbon-silicon bond. wikipedia.org This delocalization of electron density effectively stabilizes the carbanion.

Compared to their all-carbon analogues, α-silyl carbanions exhibit enhanced stability. acs.orgacs.org The trimethylsilyl (B98337) group [(CH₃)₃Si-] in this compound acts as a π-acceptor, accommodating the negative charge on the benzylic carbon. wikipedia.org This stabilization moderates the nucleophilicity and basicity of the carbanion compared to non-stabilized organolithium reagents like n-butyllithium, allowing for greater selectivity in chemical reactions.

Significance in the Realm of Organolithium Reagents

Organolithium reagents are a cornerstone of organic synthesis, prized for their high reactivity as strong bases and nucleophiles. wikipedia.orgsigmaaldrich.com They are widely employed for deprotonation reactions and for the formation of new carbon-carbon bonds through addition to electrophiles. libretexts.orgresearchgate.net A defining characteristic of organolithium compounds is their tendency to form aggregates in both solid and solution states, which significantly impacts their reactivity. wikipedia.orgwikipedia.org

Within this important class, this compound offers unique advantages due to the stabilizing effect of the silyl (B83357) group. While highly reactive, its stability makes it more manageable and selective than many simple alkyllithiums. It is a key reagent for introducing the sterically demanding and electronically unique phenyl(trimethylsilyl)methyl moiety into organic molecules. Furthermore, it serves as a versatile transfer agent in transmetalation reactions, allowing for the synthesis of a variety of other organometallic complexes, for instance, with zinc. researchgate.net

Overview of Key Academic Research Trajectories

Academic research on this compound and related compounds has primarily focused on three interconnected areas: structural elucidation, reactivity studies, and synthetic applications.

Structural Elucidation: A significant trajectory of research has been the characterization of the solid-state structure of this reagent, often through single-crystal X-ray diffraction. These studies frequently involve complexes with chelating ligands such as N,N,N′,N′-tetramethylethylenediamine (TMEDA). researchgate.net Structural analyses of these complexes reveal a tetracoordinate lithium atom, bonded to the nitrogen atoms of the ligand and interacting with the carbanion. researchgate.net Research has shown that the lithium cation does not interact with the benzylic carbon in a simple σ-bond fashion but rather in an η³-fashion, indicating bonding interactions with the phenyl ring as well. researchgate.net

Reactivity and Synthetic Applications: Investigations into the reactivity of this compound have demonstrated its utility in various transformations. It is widely used in metathesis (salt elimination) reactions to generate other organometallic compounds. For example, its reaction with zinc chlorides produces the corresponding organozinc derivatives. researchgate.net This highlights its role as a precursor for creating a broader range of reagents for fine chemical synthesis.

Aggregation and Solution Behavior: Consistent with the broader field of organolithium chemistry, understanding the aggregation state of this compound in solution is a key research goal. The degree of aggregation (i.e., whether it exists as a monomer, dimer, or higher-order aggregate) is dependent on the solvent and the presence of coordinating ligands, and it directly influences the reagent's reactivity and selectivity.

Interactive Data Table: Representative Structural Parameters

The following table presents typical structural data for organometallic complexes involving lithium and a silyl-stabilized carbanion ligand, illustrating the coordination environment discussed in the text.

| Parameter | Atom 1 | Atom 2 | Value | Compound Context |

| Bond Length | Li | C | 2.23 Å | Lithium contact to the primary carbanionic carbon atom. |

| Bond Length | Li | C | 2.49 - 2.54 Å | Lithium contacts to carbon atoms on the phenyl ring. |

| Bond Angle | C | C(1) | 117.0° - 122.8° | Angles around the sp²-hybridized carbanionic carbon. |

| Coordination Geometry | Li | - | Tetra-coordinated | In the presence of a bidentate ligand like TMEDA. |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

37820-39-6 |

|---|---|

Molecular Formula |

C10H15LiSi |

Molecular Weight |

170.3 g/mol |

IUPAC Name |

lithium;trimethyl(phenylmethyl)silane |

InChI |

InChI=1S/C10H15Si.Li/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-9H,1-3H3;/q-1;+1 |

InChI Key |

VTMGQJAYJXXGCT-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C[Si](C)(C)[CH-]C1=CC=CC=C1 |

Origin of Product |

United States |

Elucidation of Structure and Aggregation Phenomena in Lithium Phenyl Trimethylsilyl Methanide Systems

Solid-State Structural Characterization via X-ray Crystallography

The solid-state structure of organolithium compounds, including lithium phenyl(trimethylsilyl)methanide, is characterized by a strong tendency to form aggregates. fiveable.melibretexts.org This aggregation is driven by the highly polar nature of the carbon-lithium (C-Li) bond and the electron-deficient character of the lithium atom, leading to the formation of oligomeric and polymeric structures. fiveable.menih.gov The specific architecture adopted in the crystalline state is influenced by factors such as the steric bulk of the organic substituent and the presence of coordinating solvent molecules.

In the solid state, this compound and related organolithium species can form a variety of oligomeric structures, including dimers, tetramers, and higher-order aggregates. libretexts.org These structures are built upon the fundamental interaction of a carbanionic center with lithium cations. wikipedia.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Li-C Bond Length (Å) | ~2.2 - 2.4 |

| Li-Li Distance (Å) | ~2.5 - 2.7 |

| C-Li-C Angle (°) | ~100 - 115 |

| Li-C-Li Angle (°) | ~65 - 75 |

Tetrameric aggregates represent another prevalent structural motif for organolithium reagents. wikipedia.org These often adopt a cubane-type geometry, where the lithium atoms and the α-carbon atoms of the organic ligands occupy the vertices of a distorted cube or tetramhedron. libretexts.orgwikipedia.org For instance, the related compound (trimethylsilyl)methyllithium can form a cubane cluster with the formula [Li₄(μ₃-CH₂TMS)₄(Et₂O)₂]. wikipedia.org In such structures, each carbanionic carbon is bonded to three lithium atoms. This arrangement is highly stable and is observed for simple alkyllithiums like methyllithium and tert-butyllithium (B1211817). wikipedia.org

| Structural Feature | Description |

|---|---|

| Core Geometry | Distorted Li₄C₄ cubane |

| Lithium Coordination | Typically three-coordinate (to three carbons) |

| Carbon Coordination | Typically three-coordinate (to three lithiums) |

| Associated Ligands | May include coordinating solvent molecules like THF or Et₂O |

In the absence of strongly coordinating solvents, some organolithium compounds can form extended polymeric structures. wikipedia.org These can take the form of "ladder" structures, where planar Li₂C₂ rings are linked together, creating a repeating polymeric chain. This type of aggregation is observed for compounds like phenyllithium (B1222949) and certain lithium amides in non-coordinating solvents. wikipedia.org While specific data for this compound in a polymeric ladder is not detailed in the search results, the principle of forming extended networks through repeating Li-C interactions is a known phenomenon in organolithium chemistry. These ladder structures can further associate to form more complex three-dimensional networks.

The coordination environment around the lithium cation is a critical aspect of the structure of organolithium aggregates. The low coordination number of lithium is a defining feature, often resulting in trigonal or tetrahedral geometries. nih.govresearchgate.net

In aryllithium compounds, the primary interaction between the lithium cation and the carbanionic center is a direct Li-C sigma (σ) type bond. wikipedia.org This contrasts with some allyl lithium compounds where coordination occurs with the face of a carbon π-system. wikipedia.org In this compound, the lithium atom is coordinated to the carbanionic carbon atom generated by deprotonation of the methylene group. This direct, localized σ-bond is a fundamental component of the dimeric, tetrameric, and polymeric structures observed in the solid state. The electron density of the C-Li bond is heavily polarized towards the carbon atom, giving the bond significant ionic character, estimated to be between 80% and 88% for alkyllithium compounds. nih.govwikipedia.org

Lithium Coordination Environment Analysis

Pi (π)-Coordination to Aromatic and Carbanionic Centers

In this compound, the interaction between the lithium cation and the carbanionic center is not purely electrostatic. Evidence from studies on analogous benzylic lithium compounds suggests a degree of covalent character in the carbon-lithium bond. This is supported by the observation of one-bond ¹³C-⁶Li spin coupling in NMR spectroscopy. For instance, in internally solvated benzylic lithium compounds, ¹³C-⁶Li coupling constants of approximately 3-4 Hz have been detected, which are indicative of a small but measurable degree of C-Li covalency acs.org. This covalent interaction implies a distortion of the geometry around the carbanionic carbon from true planarity acs.org.

Role of Intramolecular Steric Hindrance on Coordination Geometry

The coordination geometry of this compound is significantly influenced by intramolecular steric hindrance arising from the bulky trimethylsilyl (B98337) and phenyl groups attached to the carbanionic carbon. These sterically demanding substituents play a crucial role in determining the aggregation state and the coordination environment of the lithium cation.

In organolithium compounds, there is a general tendency to form oligomeric aggregates (dimers, tetramers, hexamers, etc.) in solution and in the solid state. However, the presence of bulky substituents can hinder the formation of higher-order aggregates. For instance, while many alkyllithium compounds form hexamers, the steric bulk of trimethylsilyl groups can prevent the formation of such large oligomers . In a related system, the steric influence of substituents at the 6-position of a tris-2-pyridyl framework was shown to favor a three-coordinate, pyramidal Li⁺ coordination geometry over the more common four-coordinate arrangement by preventing dimerization researchgate.net.

For this compound, the combined steric pressure from the phenyl and trimethylsilyl groups would be expected to favor lower aggregation states, such as dimers or monomers, particularly in the presence of coordinating solvents like tetrahydrofuran (B95107) (THF) or chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA). The steric interactions between these bulky groups will influence the bond angles and distances within the aggregate, forcing a coordination geometry around the lithium that minimizes these unfavorable interactions. This can lead to distorted geometries compared to less sterically congested organolithium compounds. The interplay between the electronic stabilization from π-coordination and the destabilizing steric repulsions dictates the final, most stable three-dimensional structure of the complex.

Solution-Phase Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aggregate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and aggregation of organolithium compounds in solution. Multinuclear NMR studies, often employing ¹H, ¹³C, ⁶Li, and ⁷Li nuclei, provide detailed information about the aggregation state, the nature of the carbon-lithium bond, and dynamic processes occurring in solution.

For benzylic lithium systems, variable temperature NMR studies are particularly insightful. At low temperatures, where the exchange between different aggregated species is slow on the NMR timescale, distinct signals for each species (e.g., monomer, dimer) can often be observed. The aggregation state can be further confirmed by observing the scalar coupling between ¹³C and lithium isotopes.

Isotopic Labeling (e.g., ⁶Li, ⁷Li, ¹³C) for Structural Elucidation

The use of isotopic labeling, particularly with ⁶Li and ¹³C, is instrumental in elucidating the structure of organolithium aggregates. While ⁷Li is the more abundant isotope, its quadrupole moment often leads to broad NMR signals, which can obscure fine details like scalar couplings. In contrast, ⁶Li has a spin I = 1 and a much smaller quadrupole moment, resulting in sharper lines and allowing for the observation of ¹³C-⁶Li coupling constants (J(¹³C-⁶Li)) acs.org.

The magnitude of the one-bond ¹³C-⁶Li coupling constant is inversely proportional to the number of lithium atoms bonded to the carbanionic carbon, which directly relates to the aggregation state (n) of the organolithium species. A widely observed empirical relationship for various organolithium compounds is J(¹³C-⁶Li) ≈ 16.5/n Hz acs.org. This relationship allows for the direct determination of the aggregation state from the measured coupling constant. For example, a monomer would exhibit a coupling of approximately 16.5 Hz, a dimer around 8.3 Hz, and a tetramer around 4.1 Hz. The observation of a ¹³C-⁶Li coupling of 3-4 Hz in a benzylic lithium compound is indicative of a small degree of covalent character in the C-Li bond acs.org.

In addition to determining aggregation states, isotopic labeling can be used in more advanced NMR experiments. For example, ¹H,⁶Li Heteronuclear Overhauser Effect Spectroscopy (HOESY) can establish the proximity of the lithium cation to specific protons in the organic ligand, providing valuable information about the solution-state geometry of the aggregate scielo.br.

A summary of typical ¹³C-¹Li coupling constants for different aggregation states is presented in the table below.

| Aggregation State | n | Expected J(¹³C-⁶Li) (Hz) | Expected J(¹³C-⁷Li) (Hz) |

| Monomer | 1 | ~16.5 | ~44 |

| Dimer | 2 | ~8.3 | ~22 |

| Tetramer | 4 | ~4.1 | ~11 |

| Hexamer | 6 | ~2.8 | ~7.3 |

Note: The values for J(¹³C-⁷Li) are estimated based on the gyromagnetic ratios of ⁶Li and ⁷Li and may not always be observable due to quadrupolar relaxation.

Dynamic Solution Behavior and Fluxionality Studies

Organolithium compounds, including this compound, often exhibit dynamic behavior in solution, a phenomenon known as fluxionality. This involves the rapid, reversible intramolecular and intermolecular exchange of atoms or groups. NMR spectroscopy is the primary tool for studying these dynamic processes, which occur on a timescale accessible to this technique.

Fluxional processes in organolithium aggregates can include:

Intra-aggregate exchange: The exchange of lithium atoms within a single aggregate unit.

Inter-aggregate exchange: The exchange of subunits between different aggregate species (e.g., between a monomer and a dimer).

Rotation around C-C or C-Li bonds: Hindered rotation around specific bonds within the molecule can lead to the coalescence of NMR signals at higher temperatures.

Inversion at the carbanionic center: The stereochemical inversion at the carbon bearing the lithium atom.

Variable-temperature (VT) NMR experiments are used to study these dynamic processes. At low temperatures, in the slow-exchange regime, separate NMR signals may be observed for magnetically non-equivalent nuclei. As the temperature is increased, the rate of exchange increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal in the fast-exchange regime.

Enantiomerization Processes of Chiral Analogues

Benzylic organolithium compounds that are chiral at the carbanionic center often exhibit low configurational stability, undergoing rapid enantiomerization, a process that can be quantified using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. For analogues of this compound, this stereochemical instability is a key feature.

Detailed research into closely related sec-benzylic lithium compounds provides quantitative insight into these dynamic processes. For instance, studies on p-tert-butyl-α-(dimethylethylsilyl)benzyllithium, when chelated by N,N,N',N'-Tetramethylethylenediamine (TMEDA), have utilized carbon-13 NMR line shape analysis to determine the energetics of inversion at the carbanionic carbon. The enthalpy of activation (ΔH‡inv) for this process was found to be approximately 4.9 ± 0.5 kcal/mol njtech.edu.cn. This relatively low barrier indicates a facile inversion process at temperatures commonly used for synthetic applications. Such rapid dynamics suggest that in the absence of a strongly coordinating and stereodirecting chiral ligand, these compounds behave essentially as prochiral entities in solution njtech.edu.cn.

The mechanism of this inversion involves the movement of the lithium cation from one face of the planarized transition state of the carbanion to the other. The structure of these benzylic anions is considered to be partially delocalized, a feature supported by 13C NMR chemical shifts njtech.edu.cn. This delocalization helps to stabilize the planar transition state required for enantiomerization.

| Compound | Ligand | Method | Activation Parameter | Value (kcal/mol) |

|---|---|---|---|---|

| p-tert-butyl-α-(dimethylethylsilyl)benzyllithium | TMEDA | 13C NMR Line Shape Analysis | ΔH‡inv | ~4.9 ± 0.5 njtech.edu.cn |

Impact of Solvent and Exogenous Lewis Bases on Structure and Aggregation

The aggregation state and local coordination environment of this compound are highly sensitive to the medium. In non-polar hydrocarbon solvents, organolithium reagents typically form large, unreactive oligomers. The introduction of Lewis basic solvents or ligands breaks down these aggregates into smaller, more reactive species such as dimers and monomers.

Solvation by Ethereal Solvents (e.g., Tetrahydrofuran, Diethyl Ether, 1,2-Dimethoxyethane)

Ethereal solvents are commonly used in organolithium chemistry and play a critical role in modulating aggregation and reactivity. The donor strength of the ether dictates its effectiveness at deaggregation.

Diethyl Ether (Et2O): As a relatively weak Lewis base, diethyl ether is less effective at breaking down large aggregates compared to cyclic ethers. For analogous compounds like phenyllithium, a mixture of tetramers and dimers exists in diethyl ether wisc.edu. In the solid state, benzyllithium crystallizes from diethyl ether as a 1D polymer, with each lithium atom coordinated to one ether molecule.

Tetrahydrofuran (THF): THF is a stronger Lewis base than diethyl ether and is more effective at deaggregating organolithiums. It typically converts tetrameric species into dimers or monomers wisc.edu. For example, phenyllithium is converted completely to a dimer upon the addition of stoichiometric amounts of THF to an ether solution wisc.edu. In the solid state, the crystal structure of α-(phenylthio)benzyllithium reveals a monomeric species solvated by three THF molecules, resulting in a tetracoordinated lithium atom. Benzyllithium itself forms a polymeric chain structure when crystallized with THF, with each lithium center being coordinated to two benzyl (B1604629) groups and two THF molecules.

1,2-Dimethoxyethane (DME): As a bidentate chelating ether, DME is a very effective deaggregating agent. It can convert higher aggregates of compounds like phenyllithium into dimers with near stoichiometric addition wisc.edu. Its ability to chelate the lithium ion makes it a more powerful coordinating solvent than monodentate ethers like THF or diethyl ether.

The general trend for ethereal solvents is that stronger coordination leads to smaller, more reactive aggregates. This is a consequence of the solvent molecules competing successfully with the carbanions for coordination sites on the lithium cation.

Chelation Effects of Polydentate Amine Ligands (e.g., N,N,N',N'-Tetramethylethylenediamine, Sparteine)

Polydentate amine ligands are powerful tools for controlling the structure and reactivity of organolithium compounds due to their strong chelating ability.

N,N,N',N'-Tetramethylethylenediamine (TMEDA): TMEDA is a widely used bidentate amine ligand that effectively breaks down organolithium aggregates. The crystal structure of the TMEDA adduct of this compound, [C₆H₅CH(SiMe₃)Li·TMEDA], reveals a monomeric structure. In this complex, the lithium atom is tetracoordinated, being bound to the bidentate TMEDA ligand and interacting with both the α-carbon (Cα) and the ipso-carbon of the phenyl ring in an η² fashion. This results in a pyramidal geometry at the benzylic carbon atom njtech.edu.cn. NMR studies suggest that a similar monomeric structure persists in solution. For other systems like phenyllithium in ether, TMEDA quantitatively converts tetramers into dimers wisc.edu.

Sparteine: (-)-Sparteine is a chiral, naturally occurring diamine used as a ligand to induce asymmetry in reactions involving organolithiums. It forms a chiral complex with the organolithium reagent, which can then facilitate enantioselective deprotonation or addition reactions. The rigid, bicyclic structure of sparteine creates a well-defined chiral environment around the lithium cation, allowing for discrimination between enantiotopic protons or faces of a prochiral electrophile.

Structural Reorganization Induced by Donor Ligand Variation

Varying the donor ligand allows for fine-tuning of the aggregation state, coordination geometry, and reactivity of benzylic lithium systems. A comparison of different ligands reveals a clear hierarchy in coordinating ability and structural influence.

The progression from monodentate ethers to chelating amines results in a systematic deaggregation of the organolithium species. Studies on phenyllithium show that while THF and TMEDA convert it to a dimer, the tridentate ligand N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) is capable of forming a monomeric complex wisc.edu.

This trend is also observed in silyl-substituted benzyllithium compounds. A comparative study involving [α-(trimethylsilyl)benzyl]lithium chelated by the tridentate PMDTA and a related analogue chelated by the bidentate TMEDA highlighted differences in their dynamic behavior njtech.edu.cn. The PMDTA complex showed detectable one-bond 13C-6Li spin coupling, which provides evidence for a degree of C-Li covalency. The averaging of this coupling at higher temperatures allowed for the measurement of intermolecular C-Li bond exchange dynamics. In contrast, the TMEDA complex did not show this coupling, suggesting that the stronger, tridentate coordination of PMDTA reduces the rate of intermolecular exchange compared to the bidentate TMEDA njtech.edu.cn.

Furthermore, the choice of ligand can dramatically alter the solid-state structure even for monomeric species. While [C₆H₅CH(SiMe₃)Li·TMEDA] is a monomer with η²-coordination to the phenyl ring, the related α-(phenylthio)benzyllithium crystallizes as a monomer solvated by three THF molecules, with lithium bound only to the α-carbon njtech.edu.cn. This illustrates that the structure is a result of a delicate balance between the nature of the carbanion and the steric and electronic properties of the donor ligand.

| Organolithium | Solvent/Ligand | Resulting Aggregation State |

|---|---|---|

| Phenyllithium | Diethyl Ether | Mixture of Tetramer and Dimer wisc.edu |

| Phenyllithium | Tetrahydrofuran (THF) | Dimer/Monomer Mixture wisc.edu |

| Phenyllithium | TMEDA (in Ether) | Dimer wisc.edu |

| Phenyllithium | PMDTA | Monomer wisc.edu |

| This compound | TMEDA | Monomer njtech.edu.cn |

| α-(Phenylthio)benzyllithium | Tetrahydrofuran (THF) | Monomer (Trisolvated) njtech.edu.cn |

Reactivity Profiles and Applications in Contemporary Organic Synthesis

Fundamental Carbanion Character and Basicity

The utility of lithium phenyl(trimethylsilyl)methanide as a reagent is fundamentally tied to its basicity and the stability of its carbanion. The electronic and steric properties of the phenyl and trimethylsilyl (B98337) substituents play a crucial role in modulating these characteristics.

The deprotonation efficacy of an organolithium reagent is directly related to the acidity (pKa) of its conjugate acid. For this compound, the conjugate acid is phenyl(trimethylsilyl)methane. While a precise pKa value for this compound is not extensively documented, its acidity can be understood by examining the factors that stabilize the corresponding carbanion.

The stability of the [C(H)Ph(SiMe₃)]⁻ anion is enhanced by two primary effects:

Delocalization: The adjacent phenyl group allows for the delocalization of the negative charge into the aromatic π-system through resonance, a common stabilizing feature for benzylic carbanions.

Silicon Stabilization: The α-trimethylsilyl group provides significant stabilization. This is attributed to negative hyperconjugation, where the carbon-silicon (C-Si) σ-bonding orbital interacts with the filled p-orbital of the carbanion. wikipedia.org Silicon's ability to stabilize an adjacent negative charge is a well-established phenomenon in organosilicon chemistry. acs.orgacs.org

These stabilizing effects make phenyl(trimethylsilyl)methane more acidic than simple alkanes (pKa > 50) and even toluene (B28343) (pKa ≈ 41). Consequently, this compound is a strong base, capable of deprotonating a wide range of carbon and heteroatom acids.

Table 1: Comparative pKa Values of Selected Carbon Acids

| Compound | Approximate pKa | Notes |

| Methane | ~50 | Reference alkane. |

| Toluene | ~41 | Benzylic proton, stabilized by resonance. |

| Phenyl(trimethylsilyl)methane | < 41 | Additional stabilization from the α-silyl group. |

| Tris(trimethylsilyl)methane | ~29.4 (in ether) | Increased acidity with multiple silyl (B83357) groups. researchgate.net |

| Ketone (α-proton) | ~20 | Acidity enhanced by adjacent carbonyl group. |

Note: pKa values can vary significantly with the solvent used for measurement.

A key application of this compound is its function as a strong, non-nucleophilic base. The significant steric hindrance created by the bulky phenyl and trimethylsilyl groups surrounding the carbanionic center impedes its ability to participate in nucleophilic attack at sterically accessible electrophilic centers. researchgate.net This characteristic is highly desirable in reactions where deprotonation is the intended pathway, avoiding unwanted side reactions. For instance, it can be used to generate other organometallic reagents through metallation or in metathesis reactions where it serves to exchange the lithium cation without adding to other components of the reaction mixture. researchgate.net

Carbon-Carbon Bond Forming Transformations

Despite its steric bulk, the carbanion of this compound can act as a nucleophile, particularly towards highly electrophilic centers, leading to the formation of new carbon-carbon bonds.

In line with the general reactivity of organolithium reagents, this compound is expected to add to the electrophilic carbonyl carbon of aldehydes and ketones. This nucleophilic addition reaction, followed by an aqueous workup, yields the corresponding secondary or tertiary alcohols.

The general transformation is as follows:

Nucleophilic Addition: The phenyl(trimethylsilyl)methyl carbanion attacks the carbonyl carbon, breaking the C=O π-bond and forming a lithium alkoxide intermediate.

Protonation: Subsequent workup with a mild acid source protonates the alkoxide to furnish the final alcohol product.

The product of this reaction is a β-silyl alcohol. While specific data on the yields for the reaction of this compound with a range of aldehydes and ketones is not widely reported in readily available literature, the Peterson olefination provides a well-known subsequent reaction pathway for such β-hydroxy silanes, which can undergo syn- or anti-elimination under basic or acidic conditions, respectively, to form alkenes. youtube.com

Table 2: Illustrative Nucleophilic Addition to Carbonyls (Note: The following are representative examples of the expected reaction. Specific yield data for these substrates with this compound is not available in the cited literature.)

| Electrophile | Expected Product (after workup) |

| Benzaldehyde | 1-Phenyl-2-phenyl-2-(trimethylsilyl)ethanol |

| Cyclohexanone | 1-(Phenyl(trimethylsilyl)methyl)cyclohexan-1-ol |

The reaction of organolithium reagents with acid chlorides can be complex. Less reactive organometallics like organocuprates typically add once to yield a ketone. libretexts.orgorganic-chemistry.org However, highly reactive organolithiums often add a second time to the resulting ketone, producing a tertiary alcohol.

Due to the steric hindrance of this compound, its reaction with an acid chloride is more likely to be controlled. The plausible reaction pathway involves the initial nucleophilic acyl substitution to form an α-silyl ketone. thieme-connect.de The high reactivity of the organolithium reagent is tempered by its steric bulk, which can disfavor a second addition to the newly formed, and also sterically hindered, ketone. The general mechanism proceeds as:

Addition: The carbanion adds to the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.

Elimination: This intermediate collapses, eliminating the chloride ion to yield the corresponding α-silyl ketone.

This provides a pathway for the synthesis of ketones with a phenyl(trimethylsilyl)methyl moiety adjacent to the carbonyl group. acs.org If the acid chloride possesses acidic α-protons, the organolithium reagent may act as a base, leading to deprotonation and enolate formation as a competing reaction pathway.

Nucleophilic Addition Reactions to Electrophilic Centers

Ring-Opening and Functionalization of Epoxides

The reaction of organolithium reagents with epoxides constitutes a fundamental carbon-carbon bond-forming transformation in organic synthesis, providing a direct route to functionalized alcohols. The high ring strain of the three-membered ether ring makes epoxides susceptible to nucleophilic attack, even by sterically demanding organometallic compounds. nih.govtransformationtutoring.com this compound, as a potent carbon nucleophile, is anticipated to react readily with epoxides in an SN2-type mechanism. khanacademy.orgyoutube.com

The regioselectivity of the ring-opening is primarily governed by steric factors. Nucleophilic attack generally occurs at the less substituted carbon atom of the epoxide ring, leading to the corresponding β-substituted alcohol after aqueous workup. youtube.com In the case of unsymmetrical epoxides, this regioselectivity can be highly pronounced.

The reaction proceeds via the backside attack of the nucleophile on one of the electrophilic carbon atoms of the epoxide. This leads to the inversion of stereochemistry at the center of attack. The initial product is a lithium alkoxide, which is subsequently protonated during the workup to yield the final alcohol product.

A representative, though generalized, reaction is depicted below:

While specific literature detailing the reaction of this compound with a wide array of epoxides is not extensively documented in the provided search results, its reactivity can be inferred from the well-established behavior of other organolithium reagents. researchgate.netorganic-chemistry.org The presence of the bulky trimethylsilyl group may enhance the steric sensitivity of the reagent, potentially leading to higher regioselectivity in the ring-opening of sterically biased epoxides.

Carbolithiation Processes: Addition to Carbon-Carbon Multiple Bonds

Carbolithiation, the addition of an organolithium reagent across a carbon-carbon double or triple bond, is a powerful method for the construction of more complex molecular frameworks. nih.govresearchgate.net This process generates a new organolithium species which can then be trapped with various electrophiles, allowing for the introduction of further functionality. nih.gov

The intermolecular carbolithiation of non-activated alkenes and alkynes by organolithium reagents can be challenging due to competing side reactions such as polymerization or deprotonation. nih.gov However, the reactivity can be modulated by factors such as the nature of the organolithium reagent, the substrate, solvent, and temperature. For instance, the addition to styrenyl systems is often more facile due to the formation of a stabilized benzylic anion intermediate. nih.gov

While specific examples of carbolithiation reactions involving this compound were not prominently featured in the search results, its character as a potent nucleophile suggests it would participate in such transformations. The addition to a generic alkene is illustrated below:

The regioselectivity of the addition is dictated by both electronic and steric factors, with the nucleophilic carbon of the organolithium reagent typically adding to the less substituted carbon of the multiple bond. In the case of alkynes, the initial syn-addition can be followed by isomerization depending on the reaction conditions. nih.gov

Stereoselective Enolate Formation

The generation of enolates from carbonyl compounds is a cornerstone of synthetic organic chemistry, enabling a wide range of subsequent functionalization reactions. The use of strong, non-nucleophilic bases is crucial for the efficient and regioselective deprotonation of ketones, esters, and other carbonyl-containing substrates. makingmolecules.com Lithium amides, such as lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS), are commonly employed for this purpose. nih.gov

This compound, being a powerful carbanionic species, can also function as a strong base for the deprotonation of carbonyl compounds to form lithium enolates. The stereochemical outcome of the enolization of unsymmetrical ketones, leading to either the (E)- or (Z)-enolate, is influenced by several factors including the structure of the carbonyl substrate, the nature of the base, the solvent, and the reaction temperature. imperial.ac.uk

The formation of a specific enolate geometry is often rationalized by considering the transition state of the deprotonation. For lithium-based reagents in ethereal solvents, a six-membered chair-like transition state is often invoked. imperial.ac.uk In this model, the stereochemistry of the resulting enolate is determined by the minimization of steric interactions between the substituents on the ketone and the base.

| Factor | Influence on Enolate Stereoselectivity |

| Substrate Structure | The size of the R1 and R2 groups on the carbonyl substrate significantly impacts the steric interactions in the transition state. |

| Base | The steric bulk of the lithium base can influence which proton is abstracted and the resulting enolate geometry. |

| Solvent | The coordinating ability of the solvent can affect the aggregation state of the organolithium reagent and the structure of the transition state. |

| Temperature | Lower temperatures generally favor the kinetically controlled formation of the less substituted enolate. |

While detailed studies on the stereoselectivity of enolate formation using this compound are not extensively available in the provided search results, its steric bulk would be expected to play a significant role in determining the (E)/(Z) ratio of the resulting enolate. nih.govresearchgate.net

Transmetalation Reactions for Synthesis of Heteroatom-Containing Organometallics

Transmetalation reactions involving organolithium compounds are a versatile method for the preparation of a wide array of other organometallic reagents. uni-muenchen.de This process typically involves the reaction of an organolithium with a metal halide, resulting in the exchange of the metal cation. nih.gov this compound is a valuable precursor in such transformations, particularly for the synthesis of organozinc compounds. researchgate.net

Generation of Organozincates from Zinc Halides

The reaction of organolithium reagents with zinc halides can lead to the formation of various organozinc species, including neutral diorganozincs and anionic zincates. uni-muenchen.de These transformations are highly useful as they generate organozinc reagents with altered reactivity and selectivity compared to the parent organolithium compounds.

The reaction of this compound with phenyl(trimethylsilyl)methylzinc chloride in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) yields an addition product, a bis(tmeda)-lithium dialkylchlorozincate. researchgate.net This reaction demonstrates the ability of the organolithium to add to an organozinc halide, forming a more complex zincate species. The TMEDA serves as a chelating ligand, stabilizing the lithium cation. researchgate.net

| Reactants | Ligand | Product |

| This compound | TMEDA | Bis(tmeda)-lithium dialkylchlorozincate |

| Phenyl(trimethylsilyl)methylzinc chloride |

The metathesis reaction between phenyl(trimethylsilyl)methylzinc chloride-tmeda and a lithium amide, such as lithium tris(trimethylsilyl)silylamide, allows for the isolation of the corresponding heteroleptic tmeda complex of an alkylzinc amide. researchgate.net In this reaction, the chloride ligand on the zinc is replaced by the amide group from the lithium amide. This provides a route to alkylzinc amides with mixed organic and amide substituents on the zinc center. rsc.org

| Reactants | Product |

| Phenyl(trimethylsilyl)methylzinc chloride-tmeda | Heteroleptic tmeda complex of an alkylzinc amide |

| Lithium tris(trimethylsilyl)silylamide |

Pathways to Other Main Group Organometallic Compounds (e.g., Boron Reagents)

This compound serves as a potent nucleophilic reagent capable of forming carbon-element bonds through transmetalation or nucleophilic substitution reactions. A significant application of this reactivity is in the synthesis of α-silyl-substituted organoboron compounds, which are versatile intermediates in modern organic chemistry. The reaction typically involves the treatment of this compound with a suitable boron electrophile.

The general pathway involves the attack of the nucleophilic carbanion of this compound on the electrophilic boron center of a boron reagent. This initially forms a tetracoordinate boronate "ate" complex. Depending on the nature of the leaving group on the boron atom, this intermediate can then undergo subsequent transformations to yield the neutral, trivalent organoboron product.

Common boron electrophiles used in these transformations include boronic esters (particularly pinacol (B44631) esters) and boron halides. For instance, reaction with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup or transesterification, can yield the corresponding boronic acid or ester.

While specific studies detailing the reaction of this compound with a wide array of boron reagents are not extensively documented, its reactivity can be inferred from the well-established chemistry of other α-silyl organolithium reagents. These reactions are valuable as they provide access to unique organoboron structures where a silicon and a boron atom are attached to the same benzylic carbon, enabling further stereoselective transformations.

Table 1: Plausible Reactions with Boron Electrophiles

| Boron Reagent (Electrophile) | Intermediate | Final Product Type |

|---|---|---|

| Triisopropyl borate (B(Oi-Pr)₃) | Lithium (phenyl)(trimethylsilyl)methyl triisopropoxyborate | Phenyl(trimethylsilyl)methylboronic acid (after hydrolysis) |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Isopropoxy-Bpin) | Lithium (phenyl)(trimethylsilyl)methyl(isopropoxy)pinacolboronate | Phenyl(trimethylsilyl)methylboronic acid pinacol ester |

| Dialkylchloroborane (R₂BCl) | (Dialkyl)((phenyl)(trimethylsilyl)methyl)borane and LiCl | α-Silyl-substituted trialkylborane |

Mechanistic Investigations of Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by several factors, including its aggregation state, the nature of the solvent, and the electronic and steric properties of the electrophile.

Kinetic Studies of Reaction Rates and Pathways

Detailed kinetic studies providing specific rate constants and activation parameters for reactions involving this compound are not widely available in peer-reviewed literature. However, the mechanistic pathways can be understood from the general principles of organolithium chemistry.

The reaction with an electrophile is generally proposed to proceed through one of two primary mechanisms: a direct nucleophilic addition/substitution pathway or a single-electron transfer (SET) pathway.

Nucleophilic Pathway: In reactions with most carbonyl compounds or alkyl halides, the α-silyl carbanion directly attacks the electrophilic center. For carbonyls, this leads to the formation of a lithium alkoxide intermediate.

SET Pathway: With certain electrophiles, particularly those with low-lying unoccupied molecular orbitals (LUMOs) or hindered reaction centers, an initial single-electron transfer from the organolithium reagent can occur. This forms a radical anion and a radical species, which then combine to form the product.

The presence of both the phenyl and trimethylsilyl groups on the carbanionic center influences its reactivity. The phenyl group provides resonance stabilization, while the silicon atom stabilizes the adjacent negative charge through σ-π hyperconjugation and the polarization of its d-orbitals. This combined stabilization modulates the nucleophilicity of the reagent compared to simpler alkyllithiums or benzyllithium.

Control of Chemo- and Regioselectivity

Achieving high levels of selectivity is crucial for the synthetic utility of any reagent. For this compound, both chemoselectivity (differentiating between different functional groups) and regioselectivity (differentiating between different positions on a single functional group) can be controlled by modifying reaction conditions.

Chemoselectivity: In molecules with multiple electrophilic sites (e.g., a keto-ester), this compound is expected to preferentially attack the more reactive functional group. Generally, ketones are more electrophilic than esters, and thus, selective addition to the ketone can be achieved, particularly at low temperatures. The addition of Lewis basic additives like hexamethylphosphoramide (B148902) (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can further enhance reactivity and influence selectivity by deaggregating the organolithium species and complexing the lithium cation.

Regioselectivity: The regiochemical outcome of reactions with α,β-unsaturated carbonyl compounds is a classic probe for the reactivity of organometallic reagents. The reaction can proceed via either a 1,2-addition (to the carbonyl carbon) or a 1,4-conjugate addition (to the β-carbon). The regioselectivity is highly dependent on factors that influence the hardness/softness of the nucleophile and electrophile, as well as steric effects.

Solvent Effects: Less polar solvents generally favor 1,4-addition, whereas more polar, coordinating solvents like THF tend to favor 1,2-addition by increasing the reactivity of the organolithium reagent.

Steric Hindrance: The bulky trimethylsilyl group provides significant steric hindrance around the carbanionic center. This steric demand often directs the nucleophile to attack the less hindered position of an electrophile. In conjugate addition reactions, this can influence the stereochemistry of the newly formed stereocenter.

Table 2: Factors Influencing Reactivity and Selectivity

| Factor | Effect | Outcome |

|---|---|---|

| Solvent | ||

| Non-polar (e.g., Hexane) | Promotes aggregation, lower reactivity | May favor 1,4-addition (conjugate addition) |

| Polar/Coordinating (e.g., THF) | Deaggregation, higher reactivity | Generally favors 1,2-addition (direct carbonyl attack) |

| Additives | ||

| TMEDA / HMPA | Break down aggregates, activate Li⁺ cation | Increased reaction rates, can alter chemo- and regioselectivity |

| Temperature | ||

| Low Temperature (-78 °C) | Reduces reaction rates, enhances kinetic control | Often improves selectivity by favoring the pathway with the lower activation energy |

| High Temperature | Increases reaction rates, may lead to side reactions | Can lead to loss of selectivity or decomposition |

| Sterics | ||

| Trimethylsilyl group | Provides steric bulk at the reaction center | Influences regioselectivity and diastereoselectivity by favoring attack at less hindered sites |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a primary computational method for investigating organolithium compounds, balancing accuracy with computational feasibility. e-bookshelf.de It allows for detailed exploration of reaction pathways and the energetic landscapes of complex molecular systems.

DFT calculations are crucial for mapping out the potential energy surfaces of reactions involving Lithium phenyl(trimethylsilyl)methanide. This involves identifying and characterizing the geometries of reactants, products, intermediates, and, most importantly, transition states. chemrxiv.orgnih.gov By locating the transition state structure, a first-order saddle point on the potential energy surface, chemists can calculate the activation energy barrier for a given reaction step. chemrxiv.org

For instance, in reactions such as nucleophilic additions or metallation, DFT can model the step-by-step process. acs.org This includes the initial formation of a complex between the organolithium reagent and the substrate, the geometry of the transition state, and the final product formation. acs.org For reactions involving phenyllithium (B1222949) derivatives, the geometry at the transition state can sometimes evoke a π-complex between the substrate and the lithium cation. acs.org These models provide a detailed mechanistic picture, clarifying the roles of solvent molecules and aggregation states in the reaction's progress.

Table 1: Key Aspects of DFT-Based Reaction Mechanism Modeling

| Aspect Modeled | Significance in Understanding Reactivity |

| Reactant/Product Geometries | Provides the starting and ending points of the reaction coordinate. |

| Intermediate Structures | Identifies stable or metastable species formed during the reaction. |

| Transition State (TS) Geometry | Reveals the atomic arrangement at the peak of the energy barrier. |

| Activation Energy (ΔG‡) | Quantifies the kinetic feasibility of a reaction pathway. |

| Reaction Pathway (IRC) | Confirms that a transition state connects the correct reactants and products. |

This table provides a generalized overview of how DFT is applied to study reaction mechanisms.

Organolithium compounds, including this compound, are well-known to exist as aggregates (dimers, tetramers, etc.) in solution, which significantly impacts their reactivity. mdpi.com DFT calculations are used to determine the energetics of these aggregation processes. The aggregation energy, which is the energy released upon forming an oligomer from monomers, can be calculated to predict the most stable form of the compound under specific conditions. acs.org

For example, DFT studies on phenyllithium have shown that the formation of a tetramer from four monomers is a highly exothermic process. acs.org The calculations also reveal how the structure and stability of these aggregates are influenced by coordinating solvent molecules like tetrahydrofuran (B95107) (THF) or chelating ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA). mdpi.com Energetic analysis of the lithiation process itself (deprotonation of the parent hydrocarbon) provides fundamental thermodynamic data on the stability of the resulting carbanion.

Table 2: Calculated Aggregation Energies for Prototypical Organolithiums

| Organolithium Compound | Aggregation State | Calculated Aggregation Energy (kcal/mol) |

| Methyllithium | Tetramer | -124.4 |

| t-Butyllithium | Tetramer | -108.6 |

| Phenyllithium | Tetramer | -117.2 |

Data sourced from DFT calculations at the B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G level. acs.org This data for related compounds illustrates the typical energetic favorability of aggregation.*

Electronic Structure and Bonding Analysis

Theoretical methods are essential for dissecting the electronic structure and the nature of the carbon-lithium bond, which can range from predominantly ionic to having significant covalent character. e-bookshelf.denih.gov

The stability of the carbanion in this compound is significantly influenced by the presence of both the phenyl and the trimethylsilyl (B98337) groups. The phenyl ring allows for the negative charge on the benzylic carbon to be delocalized into the π-system of the aromatic ring. researchgate.net Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify this delocalization by examining orbital interactions and charge distribution.

The α-silyl group also contributes to carbanion stabilization. acs.org This stabilization arises from the interaction of the carbon p-orbital containing the lone pair with the σ* antibonding orbitals of the adjacent silicon-carbon bonds (σ*-p hyperconjugation) and the polarization of the electron density towards the electropositive silicon atom. acs.org DFT calculations on related silyl-substituted benzylic lithium complexes confirm that geometrical features are consistent with greater π-electron delocalization between the benzylic carbon atom and the phenyl group. researchgate.net

While simple alkyl carbanions are typically considered to have a pyramidal geometry with sp3-hybridized carbon, the carbanionic center in this compound is different. stackexchange.comsiue.edu The ability to delocalize the negative charge into the phenyl ring favors a planar geometry at the carbanionic carbon, which corresponds to sp2 hybridization. researchgate.net

Computational studies on structurally similar triphenylmethyl lithium complexes show C-C(1)-C bond angles around the central carbanionic carbon of approximately 117-123°, suggesting a predominantly sp2 hybridization state. researchgate.net This planarization maximizes the overlap between the p-orbital on the benzylic carbon and the π-system of the phenyl ring, facilitating effective electron delocalization. researchgate.net The concept of hybridization is a mathematical interpretation used to describe the bonding situation within a molecule based on its geometry. stackexchange.com

Prediction and Correlation of Spectroscopic Data (e.g., NMR Chemical Shifts)

One of the most powerful applications of modern computational chemistry is the prediction of spectroscopic properties, which serves as a crucial link between theoretical models and experimental reality. nrel.gov DFT calculations have become a standard tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. nih.govmdpi.com

The common methodology involves optimizing the molecular geometry using DFT and then calculating the NMR shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govmdpi.com The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). These predicted spectra can be compared directly with experimental data to confirm or aid in structure elucidation. nrel.gov For related silyl-substituted lithium benzyl (B1604629) complexes, DFT-predicted ¹H and ¹³C NMR spectroscopic shifts have been shown to be in excellent agreement with experimental findings. researchgate.net The accuracy of these predictions is highly dependent on the choice of the DFT functional and basis set. mdpi.com

Table 3: Illustrative Comparison of Experimental vs. DFT-Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Experimental Shift (ppm) | DFT-Predicted Shift (ppm) | Deviation (ppm) |

| Carbanionic Carbon (α-C) | 26.5 | 27.1 | +0.6 |

| Phenyl C1 (ipso) | 155.8 | 156.9 | +1.1 |

| Phenyl C2/C6 (ortho) | 118.9 | 119.5 | +0.6 |

| Phenyl C3/C5 (meta) | 128.0 | 128.3 | +0.3 |

| Phenyl C4 (para) | 111.5 | 112.0 | +0.5 |

| Trimethylsilyl (CH₃) | 3.8 | 4.1 | +0.3 |

This table is a hypothetical representation based on typical accuracies reported for DFT-based NMR predictions for organometallic compounds. researchgate.netnrel.govmdpi.com It illustrates the strong correlation between calculated and observed values.

Computational Modeling of Solvation and Aggregation Behavior in Solution

Theoretical and computational chemistry provides powerful tools to investigate the complex solution behavior of organolithium compounds, such as this compound. Due to the high reactivity and complex equilibria of these species, computational modeling is essential for elucidating the structures, energies, and dynamics of solvation and aggregation that are often difficult to characterize experimentally. While specific computational studies focused exclusively on this compound are not extensively documented in publicly available literature, the behavior of this compound can be understood by analogy to well-studied organolithiums like phenyllithium and other alkyllithiums. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are routinely applied to these systems.

DFT calculations are instrumental in determining the geometries and relative energies of different aggregate states (e.g., monomers, dimers, tetramers) and their solvated complexes. acs.orgnih.gov These calculations can predict the thermodynamic stability of various structures, offering insights into the predominant species in solution under different conditions. Key parameters obtained from DFT studies include Li-C bond lengths, coordination numbers of the lithium cation, and the energies of association and solvation.

Molecular dynamics simulations, often employing combined quantum mechanics/molecular mechanics (QM/MM) force fields, allow for the study of the dynamic behavior of these aggregates in a solvent box. acs.orgresearchgate.net This approach can model the explicit interaction of numerous solvent molecules with the organolithium aggregate, providing a more realistic picture of the solvation shell and the dynamic exchange of solvent molecules. acs.org

Aggregation Equilibria

In solution, organolithium reagents typically exist as a dynamic equilibrium of aggregates. For this compound, this would involve an equilibrium between monomers, dimers, and likely higher-order aggregates such as tetramers. The position of this equilibrium is influenced by the steric bulk of the carbanion, the nature of the solvent, concentration, and temperature.

Monomer: The monomeric form, [PhCH(SiMe₃)Li], is expected to be highly reactive but also the least stable in non-coordinating solvents due to the exposed, highly polarized C-Li bond. Solvation by donor solvents like tetrahydrofuran (THF) is crucial for its stabilization.

Dimer: Dimeric structures, [PhCH(SiMe₃)Li]₂, are common for organolithium compounds. nih.gov Computational models of analogous dimers, such as phenyllithium dimer, show a planar C-Li-C-Li quadrilateral core. nih.gov The lithium atoms are typically coordinated by solvent molecules, satisfying their coordination sphere.

Tetramer: Tetrameric aggregates, [PhCH(SiMe₃)Li]₄, often adopt a cubane-like structure in the gas phase and in hydrocarbon solvents. wikipedia.org The core consists of a Li₄ tetrahedron interpenetrated by a C₄ tetrahedron. In donor solvents, THF molecules would coordinate to the external faces of the lithium tetrahedron.

The relative stability of these aggregates is a key focus of computational studies. DFT calculations on model systems like phenyllithium provide a template for understanding the energetic landscape of aggregation for this compound.

| Aggregate (Model: Phenyllithium) | Calculated Aggregation Energy (kcal/mol) in Gas Phase | Notes |

| Dimer, [PhLi]₂ | -55 to -65 | Significant stabilization over the monomer. |

| Tetramer, [PhLi]₄ | -115 to -125 | Generally the most stable gas-phase aggregate for simple organolithiums. |

Note: Data is representative of typical DFT calculations for phenyllithium as an analogue and serves to illustrate the relative energetic stabilization upon aggregation. Actual values for this compound may differ.

Solvation Effects

Solvating agents, particularly ethers like THF, play a critical role in the structure and reactivity of organolithium reagents. Computational models are used to quantify the energetics of solvation and to visualize the structure of the solvation shell.

The coordination of THF molecules to the lithium centers stabilizes the aggregates and can shift the aggregation equilibrium. For instance, strong solvation can favor smaller aggregates (dimers or even monomers) by satisfying the coordination requirements of the lithium cations, which might otherwise be met by forming larger clusters. researchgate.net

DFT calculations can determine the binding energy of solvent molecules to the lithium centers. These calculations typically involve optimizing the geometry of the aggregate with one, two, or more explicit solvent molecules and calculating the energy difference between the solvated and unsolvated species. mdpi.comresearchgate.net

| Solvated Complex (Model: PhLi monomer) | Li-O (THF) Distance (Å) | Solvation Energy (kcal/mol per THF) |

| PhLi-(THF)₁ | ~1.95 | -25 to -30 |

| PhLi-(THF)₂ | ~1.98 | -22 to -27 |

| PhLi-(THF)₃ | ~2.05 | -18 to -23 |

Note: This table presents typical calculated values for the solvation of a phenyllithium monomer with tetrahydrofuran (THF) to illustrate the impact of solvation. The decreasing solvation energy per THF molecule with increasing coordination is a common trend.

Advanced Applications and Future Research Directions

Role in Asymmetric Synthesis and Chiral Induction

The development of methods for controlling stereochemistry is a cornerstone of modern organic synthesis. Lithium phenyl(trimethylsilyl)methanide and its derivatives are being investigated for their potential to induce chirality in chemical transformations.

Enantioselective Nucleophilic Additions

While direct enantioselective nucleophilic additions of this compound are not extensively documented, the broader class of α-silyl carbanions is recognized for its utility in stereoselective synthesis. The silicon substituent can influence the trajectory of nucleophilic attack, and when combined with chiral auxiliaries or catalysts, can lead to high levels of stereocontrol. Research in this area is focused on developing chiral variants of the methanide (B1207047) or employing external chiral ligands to modulate its reactivity. The goal is to achieve high enantioselectivity in the addition to prochiral electrophiles, such as aldehydes and ketones, to generate valuable chiral α-silyl alcohols. researchgate.net

Design and Application of Chiral Ligands

A promising avenue for the application of this compound in asymmetric catalysis is through its use as a precursor for chiral ligands. By incorporating the phenyl(trimethylsilyl)methyl moiety into a larger chiral scaffold, new ligands can be designed with unique steric and electronic properties. These ligands can then be coordinated to transition metals to create catalysts for a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. The bulky trimethylsilyl (B98337) group, in conjunction with the phenyl ring, can create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of the catalyzed reaction. The modular nature of such ligands would allow for fine-tuning of the catalyst structure to optimize enantioselectivity for specific substrates.

Development of Novel Catalytic Systems

The ability of this compound to act as a ligand precursor or a reactive species in catalytic cycles is driving the development of new catalytic systems with unique reactivity.

As Ligands in Transition Metal Complexation

This compound serves as a valuable transfer agent for the phenyl(trimethylsilyl)methyl ligand to various transition metals. This has enabled the synthesis of a range of novel organometallic complexes with metals such as zinc, rhodium, and palladium. researchgate.netmostwiedzy.pl The resulting metal complexes can exhibit unique catalytic properties due to the electronic and steric influence of the α-silyl ligand. For example, the phenyl(trimethylsilyl)methyl ligand can stabilize low-valent metal centers and influence the coordination geometry, thereby tuning the reactivity and selectivity of the catalyst in transformations like cross-coupling and C-H activation reactions. mostwiedzy.pl

Promoting Functional Group Interconversions (e.g., C=O bond Olefination)

A significant application of this compound is in the Peterson olefination, a silicon-based alternative to the Wittig reaction for the conversion of aldehydes and ketones to alkenes. scispace.com This reaction proceeds through the formation of a β-hydroxysilane intermediate, which can then be eliminated under either acidic or basic conditions to yield the corresponding alkene. A key advantage of the Peterson olefination is the potential for stereocontrol. The stereochemical outcome of the elimination is dependent on the conditions used, allowing for the selective formation of either the (E)- or (Z)-alkene from the same diastereomeric β-hydroxysilane intermediates. nih.govorganic-chemistry.org However, for stabilized α-silyl carbanions like this compound, the intermediate is often not isolated, and achieving high stereocontrol can be challenging. scispace.com Recent studies have shown that using N-phenyl imines as electrophiles in an aza-Peterson olefination can lead to high (E)-selectivity. nih.gov

| Electrophile | Reaction Conditions | Major Product Stereoisomer | E/Z Ratio | Reference |

|---|---|---|---|---|

| Benzaldehyde | Standard Peterson | Mixture | ~1:1 to 4:1 | researchgate.net |

| N-Benzylideneaniline | Aza-Peterson | (E)-Stilbene | up to 99:1 | scispace.com |

Interdisciplinary Research with Materials Science and Polymer Chemistry

The unique reactivity of this compound is also being explored in the synthesis of novel polymers and materials with tailored properties.

Organolithium reagents are widely used as initiators in anionic polymerization, a process that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. wikipedia.org this compound, with its reactive carbanion, has the potential to initiate the polymerization of various vinyl monomers, such as styrene (B11656) and its derivatives. eresearchco.com The incorporation of the phenyl(trimethylsilyl)methyl group at the beginning of the polymer chain could impart unique properties to the resulting material, such as altered solubility, thermal stability, or refractive index. The living nature of anionic polymerization also allows for the synthesis of block copolymers, where a block of a silicon-containing polymer could be combined with other polymer blocks to create novel functional materials.

Furthermore, the introduction of silicon-containing moieties into polymer backbones is a well-established strategy for modifying the properties of materials. Silicon-containing polymers often exhibit enhanced thermal stability, gas permeability, and unique optical and electronic properties. researchgate.net The use of this compound as a building block or initiator could provide a new avenue for the creation of advanced materials for applications in areas such as high-performance elastomers, membranes for gas separation, and organic electronics.

| Application Area | Potential Role of this compound | Resulting Material Property | Reference |

|---|---|---|---|

| Anionic Polymerization | Initiator for vinyl monomers (e.g., styrene) | Polymers with silicon-containing end-groups, potentially altering thermal and solubility properties. | eresearchco.com |

| Functional Polymers | Incorporation as a monomer or functionalizing agent | Block copolymers with silicon-containing segments, leading to novel morphologies and properties. | thieme-connect.de |

| Advanced Materials | Precursor to silicon-containing materials | Materials with enhanced thermal stability, gas permeability, or unique optoelectronic properties. | researchgate.net |

Emerging Methodologies and Persistent Synthetic Challenges

The unique reactivity of this compound continues to drive the development of novel synthetic methodologies. However, its application is not without significant challenges that researchers are actively working to overcome. This section explores both the emerging applications and the persistent difficulties associated with this potent organolithium reagent.

Emerging Methodologies

Recent research has focused on harnessing the specific steric and electronic properties of this compound for applications in polymerization and the synthesis of complex organometallic structures.

One of the key emerging areas is its use as a specialized initiator in anionic polymerization. The bulky trimethylsilyl group and the phenyl ring influence the initiation and propagation steps of polymerization, offering a degree of control over polymer architecture. For instance, it has been employed in the synthesis of polymers with specific end-group functionalities. The initiation of diene or styrenic monomers with this compound can lead to polymers with a phenyl(trimethylsilyl)methyl terminal group, which can be further functionalized.

Another developing area is its use in the synthesis of heteroleptic zincate complexes. The reaction of this compound with organozinc compounds can yield well-defined lithium zincate complexes. researchgate.net These bimetallic reagents have unique reactivity profiles, distinct from their individual organolithium and organozinc precursors, and are being explored for their potential in selective organic transformations. The formation of a tmeda adduct of bis[phenyl-(trimethylsilyl)methyl]zinc, for example, is achieved through the elimination of lithium chloride from a bis(tmeda)-lithium dialkylchlorozincate intermediate. researchgate.net

Persistent Synthetic Challenges

Despite its utility, the application of this compound is hampered by several persistent challenges that are common to many organolithium reagents, but are often exacerbated by its specific structure.

Aggregation and Solution Structure: Like most organolithium compounds, this compound exists in solution as aggregates (dimers, tetramers, etc.). The degree of aggregation is highly dependent on the solvent, temperature, and the presence of coordinating ligands like tetramethylethylenediamine (TMEDA). wisc.edu This aggregation significantly impacts its reactivity, as the monomer is often considered the most reactive species. The equilibrium between different aggregation states can lead to complex reaction kinetics and difficulties in achieving reproducible results. The presence of the bulky trimethylsilyl group can influence the stability and structure of these aggregates.

Control of Stereoselectivity: Achieving high levels of stereocontrol in reactions involving this compound remains a significant hurdle. The achiral nature of the reagent means that asymmetric transformations require the use of external chiral ligands or auxiliaries. The coordination of these chiral molecules to the lithium center can be complex and is influenced by the aggregation state of the organolithium species. This often leads to challenges in developing highly enantioselective or diastereoselective processes.

Limited Thermal Stability: While the trimethylsilyl group can impart some thermal stability compared to simpler alkyllithiums, this compound is still susceptible to decomposition at elevated temperatures. This limits the reaction conditions under which it can be employed and can lead to the formation of unwanted byproducts.

Competing Reaction Pathways: The high basicity and nucleophilicity of this compound can lead to competing reaction pathways, such as deprotonation versus nucleophilic addition. The outcome of a reaction can be highly sensitive to the substrate, solvent, and reaction temperature, making it challenging to predict and control the desired reactivity. For example, in reactions with sterically hindered electrophiles, deprotonation of an acidic proton on the substrate may occur in preference to the desired nucleophilic attack.

The following table summarizes some of the key research findings related to the challenges and emerging uses of this compound:

| Research Area | Key Finding | Implication for Synthesis |

| Polymerization | Can act as a specialized initiator for anionic polymerization. | Offers a route to polymers with specific end-group functionalities. |

| Organometallic Synthesis | Used in the formation of heteroleptic lithium zincate complexes. researchgate.net | Provides access to novel bimetallic reagents with unique reactivity. |

| Aggregation | Exists as aggregates in solution, with the equilibrium influenced by solvent and ligands. wisc.edu | Affects reactivity and reproducibility; monomer is often the most reactive species. |

| Stereocontrol | Achieving high stereoselectivity is challenging and often requires external chiral ligands. | Development of asymmetric reactions remains a key research focus. |

Future research in this area will likely focus on the development of new ligand systems to control the aggregation and reactivity of this compound, thereby enabling more selective and efficient synthetic transformations. Overcoming these persistent challenges will unlock the full potential of this versatile reagent in modern organic and organometallic chemistry.

Q & A

Q. What are the critical safety protocols for handling lithium phenyl(trimethylsilyl)methanide in experimental settings?

this compound is highly flammable and reacts violently with water . Methodological recommendations include:

- Use inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent moisture exposure.

- Equip labs with dry chemical fire extinguishers and avoid aqueous extinguishers.

- Employ personal protective equipment (PPE): flame-resistant lab coats, face shields, and nitrile gloves.

- Pre-cool reaction vessels to mitigate exothermic decomposition during synthesis.

Q. How can researchers confirm the purity and stability of this compound solutions?

- Nuclear Magnetic Resonance (NMR) : Monitor for residual pentane (common solvent) or decomposition byproducts (e.g., trimethylsilane) via H and Si NMR .

- Titration with D₂O : Quantify active lithium species by measuring deuterated methane (CHD) release via gas chromatography .

- UV-Vis Spectroscopy : Track absorbance changes at 300–400 nm to detect aggregation or decomposition over time.

Q. What synthetic routes are optimal for generating this compound?

- Direct Metallation : React phenyl(trimethylsilyl)methane with lithium metal in pentane/THF at −78°C under argon .

- Transmetallation : Use pre-formed lithium reagents (e.g., MeLi) to deprotonate silane precursors, ensuring stoichiometric control to avoid side reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the trimethylsilyl group influence the reactivity of this compound in C–C bond formation?

The trimethylsilyl group stabilizes the carbanion via σ–π hyperconjugation, enhancing nucleophilicity. However, steric bulk may hinder electrophilic attack. Methodological approaches include:

- Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) to map electron density distribution and transition states .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to elucidate mechanistic pathways .

- X-ray Crystallography : Resolve solid-state structures to correlate steric parameters with reactivity trends .

Q. What strategies resolve contradictions in reported dimerization kinetics of silyl-substituted lithium reagents?

Discrepancies in dimerization rates often arise from solvent polarity and temperature effects. Systematic approaches:

- Variable-Temperature NMR : Track dimer-monomer equilibria in hexane vs. THF solvents .

- Cryogenic Reaction Calorimetry : Measure enthalpy changes during aggregation to refine kinetic models .

- Cross-Validation : Compare data across multiple techniques (e.g., conductivity measurements vs. computational simulations) .

Q. How can researchers design experiments to probe the role of counterions in stabilizing this compound aggregates?

- Ion Pairing Studies : Use Li NMR to monitor chemical shifts in different solvents (e.g., EtO vs. DME) .

- Cryo-Electron Microscopy (Cryo-EM) : Visualize aggregate morphology in solution at low temperatures .

- Mass Spectrometry (ESI-MS) : Identify dominant ion clusters (e.g., [Li(base)]) under varying coordination conditions .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing contradictory reactivity data in silyl-lithium systems?

- Multivariate Regression : Correlate reaction variables (e.g., solvent dielectric constant, temperature) with product yields .

- Error-Weighted Averaging : Resolve outlier data points by applying Gaussian weighting to replicate experiments .

- Bayesian Inference : Model uncertainty in kinetic parameters (e.g., ) when datasets are limited .

Q. How should raw experimental data (e.g., NMR spectra, kinetic traces) be curated for reproducibility?

- Metadata Tagging : Include solvent purity, temperature, and glovebox O/HO levels in datasets .

- Open-Access Repositories : Deposit raw files in platforms like Zenodo with DOI links for peer validation .

- Appendix Organization : Separate raw data (e.g., large NMR tables) from processed results in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.